3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

Description

BenchChem offers high-quality 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

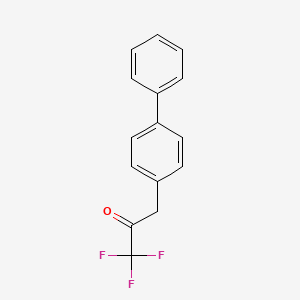

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPJGYPVUHDDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645235 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-43-4 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone chemical properties

An In-Depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications

Introduction

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a specialized organic compound characterized by three key structural motifs: a biphenyl group, a ketone carbonyl, and a trifluoromethyl group. The strategic placement of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl significantly enhances its electrophilicity, making it a point of high reactivity. This unique electronic feature, combined with the steric and hydrophobic properties of the biphenyl moiety, positions this molecule as a compound of significant interest for researchers in medicinal chemistry and materials science. Trifluoromethyl ketones (TFMKs) are particularly valued in drug development as potent enzyme inhibitors, primarily because their hydrates can act as mimics of the tetrahedral transition states involved in enzymatic hydrolysis of esters and amides.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, synthesized from fundamental principles and data from analogous structures.

Molecular Structure and Physicochemical Properties

Nomenclature and Structural Attributes

-

IUPAC Name: 1-([1,1'-biphenyl]-4-yl)-3,3,3-trifluoropropan-2-one

-

Molecular Formula: C₁₅H₁₁F₃O

-

Molecular Weight: 276.24 g/mol

-

CAS Number: 135449-74-6

-

Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F

The structure features a planar biphenyl system linked via a methylene bridge to a trifluoroacetyl group. The strong inductive effect of the fluorine atoms creates a significant dipole moment and profoundly influences the reactivity of the adjacent carbonyl carbon.

Physicochemical Data

The experimental data for this specific molecule is not extensively published. Therefore, the following table includes calculated properties and values extrapolated from structurally similar compounds, such as 1,1,1-Trifluoro-3-phenyl-2-propanone.[2][3]

| Property | Value (Estimated) | Rationale / Analogous Compound Data |

| Appearance | Off-white to pale yellow solid or liquid | Based on the typical appearance of similar aromatic ketones. |

| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than the phenyl analog (163 °C) due to the increased molecular weight and surface area of the biphenyl group. |

| Density | ~1.25 g/mL | Slightly higher than the phenyl analog (1.22 g/mL) due to the larger biphenyl moiety. |

| Solubility | Soluble in common organic solvents (DMSO, DCM, THF, Acetone); Insoluble in water. | The large hydrophobic biphenyl group dominates the solubility profile. |

| Refractive Index | ~1.5 - 1.6 | Aromatic compounds of this nature typically exhibit higher refractive indices. The phenyl analog has an index of 1.444. |

Synthesis Methodologies

The synthesis of aryl trifluoromethyl ketones is a well-established area of organic chemistry.[4] A robust and scalable approach for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone involves the nucleophilic trifluoromethylation of an appropriate biphenyl-derived ester. This method leverages readily available starting materials and avoids harsh conditions.

Proposed Synthetic Pathway: Trifluoromethylation of a Biphenyl Ester

A highly effective and straightforward method involves the reaction of a 4-biphenylacetic acid ester (e.g., methyl or ethyl ester) with a trifluoromethylating agent. The use of fluoroform (HCF₃) as the trifluoromethyl source, activated by a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent, presents an efficient and atom-economical route.[1][5]

The causality behind this choice lies in the mechanism: KHMDS deprotonates the fluoroform to generate the trifluoromethyl anion (CF₃⁻), a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the alkoxide to yield the desired trifluoromethyl ketone. The choice of a glyme solvent like triglyme is critical as it effectively solvates the potassium cation, enhancing the reactivity of the base and stabilizing the intermediates.[5]

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent quenching of the strong base.

-

Reagent Addition: The flask is charged with methyl 4-biphenylacetate (1.0 eq) and anhydrous triglyme (approx. 0.2 M concentration). The solution is cooled to -40 °C using an acetonitrile/dry ice bath.

-

Base Addition: Potassium hexamethyldisilazide (KHMDS, 2.0 eq) is added portion-wise, ensuring the internal temperature does not exceed -35 °C. The slurry is stirred for 10 minutes.

-

Trifluoromethylation: Fluoroform (HCF₃, 1.1 eq) gas is bubbled slowly into the reaction mixture via a cannula. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR. The reaction is typically complete within 4 hours.[1]

-

Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at -40 °C.

-

Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

Synthesis Workflow Visualization

Caption: Synthetic workflow for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is dominated by the powerful electron-withdrawing nature of the CF₃ group.

Carbonyl Electrophilicity and Hydration

The CF₃ group destabilizes the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In the presence of water or other protic nucleophiles like alcohols, the ketone readily and reversibly forms a stable gem-diol (hydrate) or hemiketal, respectively.[6][7][8] This propensity for hydration is a hallmark of trifluoromethyl ketones and is central to their mechanism of action as enzyme inhibitors, as the hydrate mimics the tetrahedral transition state of peptide or ester bond hydrolysis.[1]

Enolization

While the electron-withdrawing CF₃ group favors the keto form, enolization can still occur under basic conditions. The resulting enolate can participate in reactions such as aldol condensations or alkylations at the α-carbon (the methylene bridge), providing a route to further functionalize the molecule.

Reactivity Pathways Visualization

Caption: Key reactivity pathways of the trifluoromethyl ketone moiety.

Potential Applications in Research and Development

The unique structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone makes it a valuable tool for scientific researchers, particularly in drug discovery.

-

Enzyme Inhibition: As previously mentioned, the trifluoromethyl ketone moiety is a proven pharmacophore for inhibiting various enzymes, especially hydrolases like proteases, esterases, and lipases.[1] The biphenyl group can serve as a hydrophobic ligand, targeting specific binding pockets within an enzyme's active site, potentially leading to high affinity and selectivity. This makes the compound an excellent candidate for screening in drug development programs targeting such enzymes.

-

Synthetic Building Block: It serves as a versatile precursor for synthesizing more complex molecules. For example, reduction of the ketone yields a chiral trifluoromethylated alcohol, a valuable stereocenter for further elaboration.[9][10]

-

¹⁹F NMR Probe: The trifluoromethyl group provides a clean and sensitive signal in ¹⁹F NMR spectroscopy. This allows researchers to use the molecule as a probe to study molecular interactions, binding events, and metabolic pathways in complex biological systems without background interference.[11]

-

Materials Science: The rigid and aromatic biphenyl unit, combined with the polar and lipophobic trifluoromethyl group, gives the molecule amphiphilic character that could be explored in the development of liquid crystals, polymers, or other advanced materials.

Conclusion

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a highly functionalized molecule with significant potential for advanced research applications. Its synthesis is achievable through modern trifluoromethylation techniques, and its chemical reactivity is dominated by the electrophilic nature of the trifluoromethyl ketone group. For researchers in drug development, it represents a promising scaffold for the design of potent and selective enzyme inhibitors. For synthetic chemists, it is a valuable building block for accessing complex fluorinated targets. The insights provided in this guide aim to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

-

6 (n.d.). Retrieved January 22, 2026.

-

7 (n.d.). SciSpace. Retrieved January 22, 2026.

-

12 (2023, June 16). National Institutes of Health (NIH). Retrieved January 22, 2026.

-

5 (2021, February 12). National Institutes of Health (NIH). Retrieved January 22, 2026.

-

8 (2025, August 10). ResearchGate. Retrieved January 22, 2026.

-

4 (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026.

-

13 (n.d.). ResearchGate. Retrieved January 22, 2026.

-

14 (n.d.). BORIS Portal - Universität Bern. Retrieved January 22, 2026.

-

1 (2021, February 12). Beilstein Journals. Retrieved January 22, 2026.

-

2 (n.d.). Echemi. Retrieved January 22, 2026.

-

(n.d.). Sigma-Aldrich. Retrieved January 22, 2026.

-

(n.d.). Sigma-Aldrich. Retrieved January 22, 2026.

-

9 (n.d.). Wikipedia. Retrieved January 22, 2026.

-

3 (n.d.). PubChem. Retrieved January 22, 2026.

-

10 (n.d.). Google Patents. Retrieved January 22, 2026.

-

11 (2025, August 10). ResearchGate. Retrieved January 22, 2026.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. echemi.com [echemi.com]

- 3. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 10. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]

An In-depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Potential Soluble Epoxide Hydrolase Inhibitor

Introduction

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-43-4), a biphenyl-containing trifluoromethyl ketone, is a molecule of significant interest to researchers in drug discovery and development. Its structural features, particularly the trifluoromethyl ketone moiety, suggest its potential as a potent inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a range of human diseases, including hypertension, inflammation, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, including its physicochemical properties, a plausible synthetic route, its mechanism of action as an sEH inhibitor, and a detailed experimental protocol for the evaluation of its inhibitory activity.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 898787-43-4 | [3] |

| Molecular Formula | C₁₅H₁₁F₃O | [3] |

| Molecular Weight | 264.25 g/mol | [3] |

| Appearance | Light pink solid | [3] |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Boiling Point | Not available. Likely high due to the biphenyl group. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | |

| Purity | Typically available at ≥97% | [3] |

Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

A specific, detailed synthesis protocol for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of trifluoromethyl ketones from carboxylic acids. The proposed two-step synthesis starts from the commercially available 4-biphenylacetic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Biphenylacetyl Chloride

This step involves the conversion of the carboxylic acid to its corresponding acid chloride, a more reactive intermediate.

Materials:

-

4-Biphenylacetic acid

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or benzene

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-biphenylacetic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess of oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at 0 °C (ice bath).

-

After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 4-biphenylacetyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

This step utilizes the acid chloride to generate the final trifluoromethyl ketone product. This procedure is adapted from a general method for the synthesis of trifluoromethyl ketones from carboxylic acids.[4]

Materials:

-

4-Biphenylacetyl chloride (from Step 1)

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Anhydrous toluene or DCM

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 4-biphenylacetyl chloride in anhydrous toluene.

-

Cool the solution to 0 °C and add trifluoroacetic anhydride (typically 1.5-2.0 equivalents).

-

Slowly add pyridine (typically 2.0-2.5 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-65 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

The therapeutic potential of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone stems from its likely role as an inhibitor of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, generally exhibit anti-inflammatory, vasodilatory, and analgesic properties.[5][6] sEH hydrolyzes these beneficial epoxides to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or even pro-inflammatory.[5]

By inhibiting sEH, the metabolic degradation of EETs is blocked, leading to an increase in their endogenous levels and a subsequent enhancement of their protective effects.

Caption: Mechanism of sEH inhibition by 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

The trifluoromethyl ketone moiety is a key pharmacophore for sEH inhibition. The electrophilic carbonyl carbon of the trifluoromethyl ketone is thought to be attacked by a nucleophilic residue in the active site of sEH, forming a stable hemiacetal adduct. This effectively blocks the enzyme's catalytic activity.

Experimental Protocol: Determination of sEH Inhibitory Activity (IC₅₀)

Principle

The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Hydrolysis of the epoxide ring of PHOME by sEH leads to the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to the sEH activity. An inhibitor will decrease this rate, and the concentration of the inhibitor that reduces the enzyme activity by 50% is the IC₅₀ value.

Materials

-

Recombinant human soluble epoxide hydrolase (hsEH)

-

PHOME substrate

-

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (test compound)

-

A known sEH inhibitor as a positive control (e.g., AUDA)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well black microplates

-

Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)

Procedure

-

Compound Preparation:

-

Prepare a stock solution of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

-

Prepare similar dilutions for the positive control inhibitor.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted test compound or positive control at various concentrations.

-

For control wells:

-

100% activity control: Add assay buffer with the same final DMSO concentration as the test wells.

-

Blank (no enzyme) control: Add assay buffer and substrate, but no enzyme.

-

-

-

Pre-incubate the plate at the desired temperature (e.g., 30 °C or 37 °C) for 5-10 minutes.

-

-

Enzyme Reaction Initiation:

-

Add the hsEH enzyme solution to all wells except the blank controls to initiate the reaction. The final enzyme concentration should be optimized for a linear reaction rate over the desired time course.

-

-

Fluorescence Measurement:

-

Immediately after adding the enzyme, place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Subtract the rate of the blank control from all other rates.

-

Normalize the data by expressing the rate in the presence of the inhibitor as a percentage of the 100% activity control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Caption: Workflow for the determination of the IC₅₀ of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone against sEH.

Applications and Future Directions

As a potential inhibitor of soluble epoxide hydrolase, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone represents a valuable tool for researchers investigating the role of the sEH pathway in various physiological and pathological processes. Its biphenyl scaffold can be a starting point for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Future research on this compound could focus on:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of its solubility, melting point, and other physical properties.

-

Optimization of Synthesis: Development of a high-yielding and scalable synthetic route.

-

In-depth Biological Evaluation: Determination of its IC₅₀ against sEH from different species, evaluation of its selectivity against other hydrolases, and assessment of its efficacy in cell-based and in vivo models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the biphenyl and trifluoromethyl ketone moieties to its inhibitory activity.

References

- Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805.

- Ren, Q., & Deng, Y. (2018). Soluble epoxide hydrolase: a potential therapeutic target for neuroinflammation-related diseases. Current drug targets, 19(9), 1049-1057.

- Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Trifluoromethyl ketones from enolizable carboxylic acids via enediolate trifluoroacetylation/decarboxylation. The Journal of organic chemistry, 73(23), 9476–9478.

- Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual review of pharmacology and toxicology, 53, 37-58.

- Shen, L., & Wang, C. Y. (2018). Soluble epoxide hydrolase: A novel therapeutic target for stroke. Progress in neurobiology, 165, 43-61.

Sources

- 1. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]

- 2. US5739157A - Diastereomeric pure trifluoromethyl ketone peptide derivatives as inhibitors of human leukocyte elastase - Google Patents [patents.google.com]

- 3. US10858338B2 - Inhibitors for soluble epoxide hydrolase (SEH) and fatty acid amide hydrolase (FAAH) - Google Patents [patents.google.com]

- 4. Inhibition of Soluble Epoxide Hydrolase by Cembranoid Diterpenes from Soft Coral Sinularia maxima: Enzyme Kinetics, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase Inhibitor, NCND [sigmaaldrich.com]

- 7. Soluble epoxide hydrolase inhibitor - TargetMol Chemicals Inc [bioscience.co.uk]

An In-Depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated organic compound featuring a biphenyl moiety linked to a trifluoromethyl ketone. The presence of the trifluoromethyl group (CF3) imparts unique physicochemical properties, including high electronegativity, metabolic stability, and the ability to act as a strong hydrogen bond acceptor. These characteristics make trifluoromethyl ketones, as a class, valuable pharmacophores and versatile building blocks in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, offering insights for its utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 898787-43-4 | [1] |

| Molecular Formula | C₁₅H₁₁F₃O | [1] |

| Molecular Weight | 264.25 g/mol | [1] |

| Synonyms | 3-[1,1'-biphenyl]-4-yl-1,1,1-trifluoroacetone | [1] |

| Physical Form | Light pink solid | [1] |

| InChI | 1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | [1] |

| InChI Key | LSPJGYPVUHDDQR-UHFFFAOYSA-N | [1] |

Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

While a specific, detailed protocol for the synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the trifluoromethylation of a suitable precursor. One such precursor is 4-acetylbiphenyl (also known as 4-phenylacetophenone).[2]

Proposed Synthetic Pathway: Trifluoromethylation of 4-Acetylbiphenyl

The synthesis can be envisioned as a two-step process: conversion of the methyl ketone of 4-acetylbiphenyl to a more reactive intermediate, followed by the introduction of the trifluoromethyl group. A general representation of this synthetic approach is outlined below.

Caption: Proposed synthetic pathway for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

Experimental Protocol: Nucleophilic Trifluoromethylation of a Biphenyl Ester Derivative (General Procedure)

This protocol is a generalized procedure based on established methods for the synthesis of trifluoromethyl ketones from esters.[3]

Materials:

-

Methyl 4-biphenylcarboxylate (or a similar ester derivative of 4-acetylbiphenyl)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Potassium tert-butoxide (t-BuOK) or another suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the biphenyl ester starting material (1.0 eq). The flask is evacuated and backfilled with nitrogen three times.

-

Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Trifluoromethylating Agent: Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq) is added dropwise via syringe.

-

Initiation: A catalytic amount of potassium tert-butoxide (0.1 eq) is added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Quenching: Upon completion, the reaction is quenched by the slow addition of 1 M HCl at -78 °C.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.

Molecular Structure and Characterization

Detailed experimental data for the molecular structure and spectroscopic characterization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone are not widely available in peer-reviewed literature. However, based on the known spectral properties of similar trifluoromethyl ketones and biphenyl derivatives, the following characterization data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl moiety and a singlet for the methylene protons adjacent to the ketone. The aromatic region would likely display a complex multiplet pattern due to the coupling of the protons on both phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the methylene carbon, and the aromatic carbons of the biphenyl group.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1740-1760 cm⁻¹, which is characteristic of α-fluorinated ketones. Other significant peaks would include C-H stretching vibrations of the aromatic and methylene groups, and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the bond between the carbonyl and methylene groups.

Potential Applications in Research and Drug Development

While specific biological activity data for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is limited, its structural features suggest several potential areas of application for researchers and drug development professionals.

Enzyme Inhibition

Trifluoromethyl ketones are well-established inhibitors of various enzymes, particularly serine and cysteine proteases. The electrophilic carbonyl carbon of the trifluoromethyl ketone can be attacked by nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme, forming a stable hemiacetal or hemiketal adduct. This covalent modification can lead to potent and often irreversible inhibition. The biphenyl moiety of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone can serve as a scaffold to position the trifluoromethyl ketone warhead within the active site of a target enzyme, with the biphenyl group itself potentially contributing to binding affinity through hydrophobic and π-π stacking interactions.

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

Probing Ligand-Binding Pockets

The biphenyl scaffold is a common motif in many biologically active molecules. By incorporating a trifluoromethyl ketone into a biphenyl structure, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone can be used as a chemical probe to explore the binding pockets of receptors and enzymes that recognize biphenyl-containing ligands. The trifluoromethyl group can also serve as a useful reporter group in ¹⁹F NMR studies to investigate ligand binding and conformational changes in biomolecules.

Development of Novel Therapeutics

Given the prevalence of the biphenyl scaffold in pharmaceuticals and the proven utility of the trifluoromethyl ketone as a pharmacophore, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone represents a valuable starting point for the design and synthesis of novel therapeutic agents. Potential therapeutic areas could include anti-inflammatory, anti-cancer, and anti-viral applications, where inhibition of specific proteases or other enzymes is a validated therapeutic strategy.

Conclusion

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While detailed experimental data on its properties and biological activity are still emerging, its structural features suggest a high potential for applications in enzyme inhibition and as a scaffold for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a framework for its preparation, and the anticipated characterization data will aid in its identification and purification. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of new and potent chemical probes and drug candidates.

References

-

Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Organic Syntheses. A MILD AND GENERAL METHOD FOR THE PREPARATION OF TETRABUTYLAMMONIUM (ORGANO)TRIFLUOROBORATES. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED CARBONYLATIVE α-ARYLATION OF KETONES WITH ARYL TRIFLATES USING XANTPHOS. [Link]

-

PubMed. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. [Link]

-

MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

Sources

A Technical Guide to the Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities. The trifluoromethyl ketone (TFMK) moiety is of particular interest, as it can act as a potent, non-covalent mimic of the tetrahedral transition state in enzymatic reactions, making it a privileged scaffold in inhibitor design.[1] When combined with the biphenyl framework—a common feature in many approved pharmaceuticals that facilitates crucial π-stacking and hydrophobic interactions—the resulting molecule, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, emerges as a valuable building block for novel therapeutic agents and advanced materials.

This guide provides an in-depth exploration of robust and efficient synthetic pathways to this target compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic, offering field-proven insights into the rationale behind the selection of reagents and reaction conditions. The methodologies presented are designed to be reproducible and scalable, providing a solid foundation for researchers in drug discovery and process development.

Section 1: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary C-C bond disconnections that inform our synthetic strategy. These approaches leverage well-established, high-yield transformations, minimizing steps and maximizing efficiency.

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Pathway I: Trifluoromethylation of a Biphenylacetic Ester

This elegant and modern approach builds the carbon skeleton first and then introduces the trifluoromethyl group in the final step. It capitalizes on recent advancements in nucleophilic trifluoromethylation, which offer a direct and high-yielding route to TFMKs from readily available esters.

Rationale and Mechanism

The core of this pathway is the conversion of an ester to a trifluoromethyl ketone. Traditional methods often require harsh conditions or multi-step sequences. However, the use of fluoroform (HCF₃) as a CF₃⁻ surrogate, activated by a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS), provides a direct and efficient transformation.[1][2] The mechanism involves the deprotonation of fluoroform to generate the trifluoromethyl anion (⁻CF₃), which then undergoes nucleophilic addition to the ester carbonyl. The resulting tetrahedral intermediate is stable under the reaction conditions and is subsequently protonated during aqueous workup to yield the desired TFMK.[1]

Step-by-Step Experimental Protocols

Step A: Synthesis of Precursor - Ethyl (4-biphenylyl)acetate

The required ester precursor can be efficiently assembled using a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and functional group tolerance.[3]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Technical Guide

Introduction

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone featuring a biphenyl moiety. The presence of the highly electronegative trifluoromethyl group and the extended aromatic system of the biphenyl ring structure imparts unique chemical and physical properties to the molecule. Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for esterases and proteases, due to their ability to form stable tetrahedral hemiacetal transition-state analogs.[1][2] The biphenyl group provides a large, hydrophobic scaffold that can enhance binding affinity within enzyme active sites.

Molecular Structure and Spectroscopic Correlations

The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The diagram below illustrates the chemical structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone with atom numbering used for the subsequent NMR analysis.

Caption: Molecular structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone with proton and carbon labeling.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the methylene protons and the aromatic protons of the biphenyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (CH₂) | ~ 4.0 - 4.2 | Singlet (s) | N/A | 2H |

| H-c | ~ 7.35 - 7.45 | Doublet (d) | ~ 8.0 Hz | 2H |

| H-e | ~ 7.60 - 7.70 | Doublet (d) | ~ 8.0 Hz | 2H |

| H-d | ~ 7.60 - 7.70 | Doublet (d) | ~ 8.0 Hz | 2H |

| H-f, H-g | ~ 7.40 - 7.50 | Multiplet (m) | N/A | 3H |

Expertise & Interpretation

-

H-a (Methylene Protons): The methylene protons (CH₂) are adjacent to both a carbonyl group and a phenyl ring. The carbonyl group is strongly electron-withdrawing, which would typically shift these protons downfield. We predict a singlet for these protons around 4.0-4.2 ppm. Although coupling to the three fluorine atoms over four bonds (⁴J-HF) is possible, it is often very small or unresolved in proton spectra, resulting in a sharp singlet.

-

Biphenyl Aromatic Protons (H-c, H-d, H-e, H-f, H-g): The biphenyl system will present a more complex set of signals in the aromatic region (typically 7.0-8.0 ppm).

-

The protons on the phenyl ring directly attached to the propanone moiety (H-c and the protons ortho to the linker on the other side) will likely appear as a doublet around 7.35-7.45 ppm.

-

The protons on the terminal phenyl ring and the remaining protons of the first ring will overlap. Protons ortho to the inter-ring bond (H-d and H-e) are expected to be deshielded and appear further downfield, likely as overlapping doublets around 7.60-7.70 ppm.

-

The remaining meta and para protons of the terminal ring (H-f, H-g) will likely appear as a multiplet in the region of 7.40-7.50 ppm.

-

Standard ¹H NMR Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, C-F coupling is a key feature to expect in the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Predicted Coupling Constant (J, Hz) |

| C1 (CF₃) | ~ 116 | Quartet (q) | ~ 290 Hz |

| C2 (C=O) | ~ 190 | Quartet (q) | ~ 35 Hz |

| C3 (CH₂) | ~ 45 | Singlet (s) | N/A |

| C4' | ~ 135 | Singlet (s) | N/A |

| C7' | ~ 140 | Singlet (s) | N/A |

| C10'' | ~ 141 | Singlet (s) | N/A |

| C5', C9' | ~ 130 | Singlet (s) | N/A |

| C6', C8' | ~ 129 | Singlet (s) | N/A |

| C11'', C15'' | ~ 127 | Singlet (s) | N/A |

| C12'', C14'' | ~ 128 | Singlet (s) | N/A |

| C13'' | ~ 127.5 | Singlet (s) | N/A |

Expertise & Interpretation

-

C1 (CF₃ Carbon): The carbon of the trifluoromethyl group will be strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant (¹JCF) of approximately 290 Hz. Its chemical shift is expected around 116 ppm.[3][4]

-

C2 (Carbonyl Carbon): The carbonyl carbon is significantly deshielded and will appear far downfield, predicted around 190 ppm. It will also exhibit coupling to the fluorine atoms (²JCF), appearing as a quartet with a smaller coupling constant of about 35 Hz.[3][4]

-

C3 (Methylene Carbon): The methylene carbon is expected around 45 ppm.

-

Aromatic Carbons: The biphenyl system will show multiple signals in the 127-141 ppm range. The quaternary carbons (C4', C7', C10'') will be the most downfield in this region. The protonated carbons will have higher intensities due to the Nuclear Overhauser Effect (NOE) in proton-decoupled spectra.

Standard ¹³C NMR Acquisition Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transform, phase, and baseline corrections. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 2960-2850 | Aliphatic C-H stretch (CH₂) | Weak |

| ~ 1750-1730 | C=O stretch (ketone) | Strong |

| ~ 1600, 1480 | Aromatic C=C ring stretch | Medium |

| ~ 1350-1100 | C-F stretch | Strong |

| ~ 840 | para-disubstituted ring bend | Strong |

Expertise & Interpretation

-

C=O Stretch: The most prominent peak will be the strong absorption from the carbonyl (C=O) group. In trifluoromethyl ketones, this band is typically shifted to a higher wavenumber (~1750 cm⁻¹) compared to non-fluorinated ketones due to the inductive electron-withdrawing effect of the CF₃ group.[5][6]

-

C-F Stretches: Strong, broad absorption bands between 1350 and 1100 cm⁻¹ are characteristic of C-F stretching vibrations.

-

Aromatic Features: Aromatic C-H stretches will appear above 3000 cm⁻¹, and C=C ring stretches will be visible around 1600 and 1480 cm⁻¹. A strong band around 840 cm⁻¹ is indicative of the 1,4-disubstitution pattern on one of the phenyl rings.

Standard IR Acquisition Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, the Attenuated Total Reflectance (ATR) technique is most common.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Fragment Ion | Interpretation |

| 264 | [M]⁺ | Molecular Ion |

| 195 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 167 | [C₁₃H₁₁]⁺ (biphenylmethyl cation) | Alpha-cleavage, loss of •COCF₃ radical |

| 152 | [C₁₂H₈]⁺ (biphenylene) | Fragmentation of the biphenyl moiety |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Expertise & Interpretation

The molecular ion peak [M]⁺ is expected at m/z 264 (C₁₅H₁₁F₃O). A common and significant fragmentation pathway for trifluoromethyl ketones is the loss of the trifluoromethyl radical (•CF₃, mass 69), leading to a prominent peak at m/z 195 ([M-69]⁺). Another major fragmentation would be alpha-cleavage next to the carbonyl group, resulting in the loss of the •COCF₃ radical to form the stable biphenylmethyl cation at m/z 167. The presence of a peak at m/z 69 would further confirm the trifluoromethyl group.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the complete spectroscopic characterization of an organic compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and robust method for confirming the structure of this molecule. The key identifying features are the singlet methylene protons in ¹H NMR, the characteristic quartets for the CF₃ and C=O carbons in ¹³C NMR, the high-wavenumber C=O stretch in the IR spectrum, and predictable fragmentation patterns in mass spectrometry involving the loss of CF₃ and the formation of the biphenylmethyl cation. This document serves as a valuable baseline for researchers, enabling confident structural verification and facilitating further investigation into the applications of this compound.

References

-

Rosell, G., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-92. Available at: [Link]

- Amanote Research. (n.d.). New Trifluoromethyl Ketones as Potent Inhibitors of Esterases: 19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity. Retrieved from a PDF compilation which references the original 1996 paper.

-

Govindaraju, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

Pupo, E., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Acta Crystallographica Section B, 76(3), 366-377. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

LibreTexts Chemistry. (2014). Coupling Constants. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation patterns. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's structure is fundamental to elucidating its function and mechanism of action. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a compound featuring a unique combination of a rigid biphenyl moiety, a flexible propanone linker, and a strongly electron-withdrawing trifluoromethyl group. Understanding the spectral features of this molecule serves as an excellent case study for interpreting complex spectra of potential drug candidates. We will delve into the theoretical prediction of the spectrum, detail a robust experimental protocol, and provide a thorough interpretation of the resulting data, grounded in the principles of chemical shift, spin-spin coupling, and integration.

Section 1: Molecular Structure and Proton Environments

The structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone presents several distinct proton environments, the analysis of which is key to a complete spectral assignment. The molecule can be dissected into two primary regions: the aliphatic methylene bridge and the aromatic biphenyl system.

-

Methylene Protons (H₅): A single methylene (-CH₂-) group is positioned between the electron-withdrawing ketone and the 4-substituted phenyl ring. Its chemical environment is influenced by both groups, making its chemical shift a key diagnostic marker.

-

Aromatic Protons (H₁, H₂, H₃, H₄): The biphenyl system contains nine aromatic protons distributed across two phenyl rings.

-

Ring A (Protons H₁ and H₂): This is a 1,4-disubstituted (para) ring. Due to this substitution pattern, the four protons on this ring are divided into two chemically equivalent sets, creating a symmetrical AA'BB' spin system that often simplifies to a pair of doublets.

-

Ring B (Protons H₃ and H₄): This is a monosubstituted phenyl ring, which gives rise to three distinct proton environments: ortho, meta, and para to the point of attachment to Ring A. This typically results in complex, overlapping multiplets.

-

Below is a diagram of the molecular structure with the non-equivalent protons labeled for clarity.

Section 4: Interpretation of the ¹H NMR Spectrum

Based on the theoretical predictions, a representative ¹H NMR spectrum of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone would exhibit the following key features:

-

δ 4.25 ppm (2H, quartet, ⁴JHF = 2.5 Hz): This signal corresponds to the two methylene protons (H₅). Its downfield position is a direct consequence of the adjacent ketone and benzylic position. The fine splitting into a quartet confirms the four-bond coupling to the trifluoromethyl group.

-

δ 7.35-7.65 ppm (9H, multiplet): This complex region contains all nine protons from the biphenyl system.

-

A clear doublet centered around δ 7.40 ppm (2H, J ≈ 8.2 Hz) can be assigned to the H₂ protons on Ring A.

-

Another distinct doublet is visible at δ 7.58 ppm (2H, J ≈ 8.2 Hz), attributable to the H₁ protons on Ring A, which are deshielded by the adjacent phenyl ring.

-

The remaining signals, integrating to 5H, belong to the protons of Ring B (H₃ and H₄). These protons overlap in a complex multiplet between δ 7.35 and 7.50 ppm .

-

This detailed assignment allows for the unambiguous confirmation of the molecule's constitution.

References

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics. Retrieved from [Link]

-

Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹H NMR spectra of aromatic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for a publication. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034437). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S15. ¹H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the ¹H NMR spectra.... Retrieved from [Link]

-

SpectraBase. (n.d.). Biphenyl - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

Educator.com. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

-

Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

DOI. (n.d.). Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benchtop ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation.... Retrieved from [Link]

-

MD Topology. (n.d.). 1,1,1-Trifluoro-4-phenyl-2-butanone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propanone low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Design, synthesis, and physicochemical characterization of semifluorinated triphilic surfactants.... Retrieved from [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

Introduction: Contextualizing 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a specialized organic molecule characterized by three key structural features: a stable biphenyl group, a ketone functional group, and a trifluoromethyl moiety. This unique combination of a bulky, aromatic system and a highly electronegative, electron-withdrawing group makes it a compound of interest in various fields, including medicinal chemistry and materials science. The biphenyl structure is a common scaffold in drug development, while the trifluoromethyl ketone acts as a potent electrophile and a useful spectroscopic probe.

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such molecules. By providing precise mass-to-charge ratio (m/z) information for the molecular ion and its fragments, MS allows researchers to confirm molecular identity, investigate metabolic pathways, and profile impurities. This guide offers a detailed examination of the mass spectrometric behavior of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, focusing on the principles of ionization, predictable fragmentation pathways, and a practical experimental protocol for its analysis.

Foundational Principles: Ionization & Instrumentation

The choice of ionization technique is critical and depends on the analyte's properties and the analytical goal. For 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, which is a relatively non-polar, volatile, and thermally stable small molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the premier choice for detailed structural analysis.

Electron Ionization (EI): The Rationale

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to the formation of an energetically unstable molecular ion (M+•) that readily undergoes extensive and reproducible fragmentation.[1][2] This rich fragmentation pattern is akin to a molecular fingerprint, providing invaluable data for unambiguous structure confirmation.[1][3] While the molecular ion peak may sometimes be weak or absent for certain compounds, the predictable fragmentation pathways are highly informative.[3]

For this specific molecule, EI is advantageous because:

-

Structural Detail: It effectively breaks the molecule apart at its weakest bonds, revealing the connectivity of the biphenyl, carbonyl, and trifluoromethyl groups.

-

Library Matching: The standardized energy (70 eV) allows the resulting spectrum to be compared against established mass spectral libraries like the NIST database for identification.[3]

-

Compatibility: The compound's volatility makes it well-suited for introduction via a gas chromatograph, which provides excellent separation of the analyte from the sample matrix prior to ionization.[4]

The Mass Spectrum: Predicting Fragmentation Pathways

Upon electron ionization, the 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone molecule (C₁₅H₁₁F₃O, Molecular Weight: 264.24 g/mol ) will form a molecular ion (M+•) at m/z 264 . The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The primary cleavage events are centered around the ketone functional group, a process known as alpha-cleavage.[5][6][7]

Key Fragmentation Pathways:

-

Alpha-Cleavage (α-cleavage): This is the most characteristic fragmentation for ketones.[5][6][7] The bond between the carbonyl carbon and an adjacent carbon is broken.

-

Loss of •CF₃: Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group results in the loss of a trifluoromethyl radical (•CF₃, mass 69 u). This pathway is highly favored due to the stability of the resulting acylium ion. This generates a prominent peak at m/z 195 .

-

Loss of •CH₂-Biphenyl: Cleavage of the bond on the other side of the carbonyl group results in the loss of the biphenylmethyl radical (•CH₂C₁₂H₉, mass 167 u). This forms the trifluoroacetyl cation, [CF₃CO]⁺, at m/z 97 .

-

-

Biphenyl Moiety Fragmentation: The biphenyl group itself can lead to characteristic ions.

-

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation.

-

Loss of CO: The acylium ion at m/z 195 can lose a neutral carbon monoxide molecule (CO, mass 28 u), a common pathway for acylium ions, to form the biphenylmethyl cation [C₁₃H₁₁]⁺ at m/z 167 .[10]

-

The following diagram illustrates the primary fragmentation pathways anticipated for this molecule under EI conditions.

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Biphenyl Trifluoromethyl Ketones

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of therapeutic candidates. Among these, the biphenyl trifluoromethyl ketone (BTFMK) scaffold has emerged as a uniquely powerful asset. This guide offers a comprehensive exploration of the synthesis, physical properties, spectroscopic signatures, and chemical reactivity of BTFMKs, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this important class of molecules.

The BTFMK structure marries two critical components: the biphenyl group and the trifluoromethyl ketone moiety. The biphenyl unit, composed of two connected phenyl rings, is a prevalent feature in a host of biologically active compounds, offering a rigid, well-defined three-dimensional structure that can be tailored to fit into specific protein binding pockets.[1][2] Concurrently, the trifluoromethyl (CF₃) group is an indispensable tool in drug design.[3] Its strong electron-withdrawing nature and high metabolic stability can profoundly alter a molecule's lipophilicity, binding affinity, and pharmacokinetic properties, often leading to enhanced therapeutic efficacy.[][5] When the CF₃ group is placed adjacent to a ketone, it creates a functional group of exceptional reactivity and utility, which is the core focus of this guide.

Synthetic Strategies for Biphenyl Trifluoromethyl Ketones

The construction of BTFMKs generally involves a modular approach: the formation of the biphenyl core followed by the introduction of the trifluoromethyl ketone group, or the coupling of a pre-functionalized aryl partner.

A prevalent and versatile method involves a two-stage process. First, the biphenyl scaffold is assembled using a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[6] This reaction allows for the efficient formation of a C-C bond between an aryl halide and an aryl boronic acid, offering high functional group tolerance. The resulting biphenyl intermediate can then be converted to the target ketone. One effective method for the second stage is the reaction of an organometallic biphenyl species (e.g., a Grignard or organolithium reagent) with a trifluoroacetylating agent like ethyl trifluoroacetate. Alternatively, direct trifluoroacetylation of a suitable biphenyl precursor can be achieved.[7]

Another robust strategy is the direct trifluoromethylation of biphenyl esters using reagents derived from fluoroform (HCF₃), a potent greenhouse gas, under basic conditions.[8] This method provides a straightforward route from readily available starting materials.[1]

Caption: A common two-step synthetic approach to BTFMKs.

Physical Characteristics

The incorporation of a trifluoromethyl group significantly impacts the physical properties of the parent biphenyl ketone. The high electronegativity of fluorine atoms leads to a more polarized molecule, which can affect melting point, boiling point, and solubility.

Below is a table summarizing key physical properties for a representative BTFMK, 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone, with data from analogous compounds provided for context and comparison.

| Property | 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone | 4-Acetylbiphenyl (Analog) | 4-Chlorobiphenyl (Analog) |

| CAS Number | 2369-31-5[9] | 92-91-1[10] | 2051-62-9[11] |

| Molecular Formula | C₁₄H₉F₃O[9] | C₁₄H₁₂O[10] | C₁₂H₉Cl[11] |

| Molecular Weight | 250.22 g/mol [][12] | 196.24 g/mol [10] | 188.65 g/mol [11] |

| Physical State | Solid (Predicted) | Solid | Colorless Crystals[11] |

| Melting Point | Data not available | 120-122 °C | 77 °C[2] |

| Boiling Point | Data not available | 325-327 °C | 291 °C[2] |

| Density | ~1.23 g/cm³ (Calculated)[13] | Data not available | ~1.16 g/cm³ |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and acetone.[12] | Insoluble in water; soluble in organic solvents. | Insoluble in water.[11] |

Spectroscopic Properties

The characterization of BTFMKs relies on a combination of standard spectroscopic techniques, with ¹⁹F NMR being particularly informative.

-

¹⁹F NMR Spectroscopy : This is the most direct method for observing the trifluoromethyl group. A BTFMK will typically exhibit a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift (δ) is characteristic of the CF₃ group attached to a carbonyl, generally appearing in the range of -70 to -85 ppm relative to a CFCl₃ standard.[14] The precise shift is sensitive to the electronic environment of the biphenyl rings.[15]

-

¹³C NMR Spectroscopy : The spectrum will show two key features related to the trifluoromethyl ketone moiety. The carbonyl carbon (C=O) signal is typically found between 175-185 ppm and appears as a quartet due to coupling with the three adjacent fluorine atoms (²JCF), with a coupling constant of approximately 30-40 Hz. The trifluoromethyl carbon itself appears as a strong quartet around 115-125 ppm due to the large one-bond C-F coupling (¹JCF), which is typically in the range of 280-290 Hz.

-

¹H NMR Spectroscopy : The aromatic protons on the biphenyl rings will appear in the typical downfield region (7.0-8.5 ppm). The specific splitting patterns and chemical shifts depend on the substitution pattern of the rings. Protons on the ring directly attached to the ketone will be shifted further downfield due to the electron-withdrawing effect of the carbonyl group.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption. Due to the electron-withdrawing nature of the CF₃ group, this peak is shifted to a higher wavenumber compared to typical aryl ketones, usually appearing in the range of 1710-1730 cm⁻¹.[6]

Chemical Reactivity: The Trifluoromethyl Effect

The defining chemical characteristic of a trifluoromethyl ketone is the exceptional electrophilicity of its carbonyl carbon. This is a direct consequence of the powerful inductive electron-withdrawing effect of the three fluorine atoms in the CF₃ group. This effect polarizes the C=O bond, creating a significant partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack.

Key Reactions:

-

Hydration : Unlike most ketones, which exist in equilibrium with only trace amounts of their hydrate (gem-diol) form in water, trifluoromethyl ketones readily and often completely form stable hydrates.[1] This stability is a key factor in their biological activity, as the tetrahedral hydrate mimics the transition state of peptide bond hydrolysis.

-

Nucleophilic Addition : The enhanced electrophilicity facilitates addition reactions with a wide range of nucleophiles, including alcohols, thiols, and amines, to form stable tetrahedral adducts such as hemiketals, thiohemiketals, and hemiaminals.

-

Enzyme Inhibition : The propensity to form stable tetrahedral adducts makes BTFMKs potent reversible inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases. The ketone attacks the catalytic serine or cysteine residue in the enzyme's active site, forming a stable covalent hemiacetal or hemithioacetal adduct. This mimics the natural transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

Caption: Reactivity pathways of the electrophilic carbonyl in BTFMKs.

Applications in Drug Development

The unique physicochemical and reactivity profile of the BTFMK moiety makes it a "privileged" structure in drug discovery. Its primary application lies in the design of potent and selective enzyme inhibitors.[14]

-

Protease Inhibitors : Many diseases, including viral infections, cancer, and inflammatory disorders, rely on the activity of proteases. BTFMKs serve as excellent warheads for targeting serine and cysteine proteases, forming reversible covalent adducts that block substrate access.

-

Esterase Inhibitors : These compounds are also effective inhibitors of esterases, a class of enzymes involved in neurotransmission and other signaling pathways.

-

Improving Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Replacing a metabolically labile methyl or ethyl ketone with a trifluoromethyl ketone can dramatically increase a drug's half-life and bioavailability.

-

Modulating Physicochemical Properties : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This allows medicinal chemists to fine-tune the overall lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[]

Experimental Protocol: Synthesis of 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone

This protocol describes a representative synthesis from a biphenyl halide via an organometallic intermediate.

Objective: To synthesize 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone from 4-bromobiphenyl.

Materials:

-

4-Bromobiphenyl

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Grignard Reagent Formation: a. Place magnesium turnings (1.2 eq) in an oven-dried three-neck flask under a nitrogen atmosphere. b. Add a small crystal of iodine to activate the magnesium. c. In a separate flask, dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF. d. Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings and stir. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. e. Add the remaining 4-bromobiphenyl solution dropwise via the dropping funnel, maintaining a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath. f. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent, 4-biphenylmagnesium bromide, is now complete.

-

Trifluoroacetylation: a. Cool the freshly prepared Grignard reagent in an ice-water bath. b. In a separate flask, dissolve ethyl trifluoroacetate (1.5 eq) in anhydrous THF. c. Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-